molecular formula C12H4Cl6N2 B6317150 2,2',4,4',6,6'-Hexachloroazobenzene CAS No. 18490-44-3

2,2',4,4',6,6'-Hexachloroazobenzene

Cat. No. B6317150
CAS RN: 18490-44-3
M. Wt: 388.9 g/mol
InChI Key: HGUYQBWYYAFSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',4,4',6,6'-Hexachloroazobenzene (HCAB) is a synthetic organic compound that has been used in many different applications, including as a pesticide, an insecticide, and an industrial chemical. It is a member of the azo dye family and is a yellow-orange solid at room temperature. It is a highly toxic compound and has been linked to several health problems, including cancer, reproductive issues, and neurological problems.

Scientific Research Applications

Electronic Properties and Self-Assembly

Research on polycyclic aromatic hydrocarbons, such as hexa-peri-hexabenzocoronene (HBC), has shown significant insights into electronic properties and self-assembly mechanisms. These oligomers exhibit electronic decoupling due to small atomic orbital coefficients and large torsion angles between units. They form ordered columnar stacks in the bulk state, revealing potential applications in materials science (Wu et al., 2004).

Electron Delocalization in Aromatic Compounds

Studies on compounds like hexaiodobenzene dications and hexachloro compounds have provided insights into electron delocalization in aromatic systems. This research helps in understanding the aromaticity in π and σ electrons, crucial for the design of new aromatic materials (Ciofini et al., 2007).

Electrocatalytic Oxidation Applications

Research on electrocatalytic oxidation, such as the oxidation of alkylaromatics like ethylbenzene, demonstrates the potential of hexachloro compounds in catalysis. Such catalysts can effectively oxidize hydrocarbons, indicating their utility in environmental and synthetic chemistry applications (Vannucci et al., 2012).

Molecular Engineering and Hydrogen Bonding

Molecular engineering research, involving compounds with hexaphenylbenzene cores, highlights the significance of hydrogen bonding in creating noninterpenetrated three-dimensional networks. This research is foundational for developing materials with predetermined properties (Maly et al., 2007).

Synthesis of Liquid Crystalline and Fire Retardant Molecules

Recent advancements in synthesizing liquid crystalline and fire retardant molecules based on cyclotriphosphazene cores show the versatility of hexachloro compounds. These compounds, containing various terminal substituents, have applications in materials science, especially in developing fire retardant materials (Jamain et al., 2020).

Photocatalytic Transformations

The study of donor-acceptor fluorophores like 4CzIPN, which includes carbazolyl and dicyanobenzene units, underlines the role of hexachloro compounds in photocatalytic transformations. These materials serve as metal-free photocatalysts, broadening the scope of organic reactions (Shang et al., 2019).

properties

IUPAC Name

bis(2,4,6-trichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6N2/c13-5-1-7(15)11(8(16)2-5)19-20-12-9(17)3-6(14)4-10(12)18/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUYQBWYYAFSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',4,4',6,6'-Hexachloroazobenzene
Reactant of Route 2
Reactant of Route 2
2,2',4,4',6,6'-Hexachloroazobenzene
Reactant of Route 3
Reactant of Route 3
2,2',4,4',6,6'-Hexachloroazobenzene
Reactant of Route 4
Reactant of Route 4
2,2',4,4',6,6'-Hexachloroazobenzene
Reactant of Route 5
Reactant of Route 5
2,2',4,4',6,6'-Hexachloroazobenzene
Reactant of Route 6
Reactant of Route 6
2,2',4,4',6,6'-Hexachloroazobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.